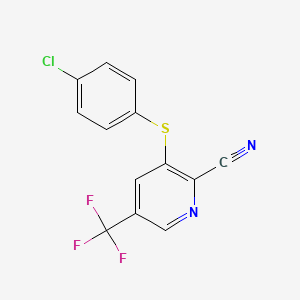

3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile is a chemical compound that features a trifluoromethyl group, a chlorophenyl group, and a picolinonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . The chlorophenylthio group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfurane intermediate. The trifluoromethyl group stabilizes the transition state through inductive effects, accelerating reaction rates .

Nucleophilic Substitution Reactions

The chlorophenylthio group participates in nucleophilic aromatic substitution (SNAr) due to electron-deficient aromatic systems.

Key Factors :

-

Electron-withdrawing groups (e.g., -CN, -CF<sub>3</sub>) activate the aromatic ring toward SNAr.

-

Steric hindrance from the trifluoromethyl group limits substitution at the ortho position .

Reduction Reactions

The nitrile group (-C≡N) is reducible to primary amines or imines.

Side Reactions : Over-reduction of the pyridine ring occurs under high-pressure H<sub>2</sub>, leading to tetrahydropyridine byproducts .

Cycloaddition and Heterocycle Formation

The nitrile group engages in [2+3] cycloadditions with azides to form tetrazoles, useful in medicinal chemistry.

Limitations : Steric bulk from the trifluoromethyl group slows reaction kinetics, requiring catalytic additives .

Functional Group Interconversion

The trifluoromethyl group remains inert under most conditions but participates in radical-mediated C–F bond activation.

Challenges : C–F bond cleavage is energy-intensive, often resulting in low yields and side products .

Photochemical Reactions

Visible light irradiation induces radical pathways, enabling C–S bond functionalization.

Mechanism : Photoexcitation generates a thiyl radical, which abstracts hydrogen or couples with aryl halides .

Stability and Degradation Pathways

-

Hydrolytic Degradation : The nitrile group resists hydrolysis at neutral pH but converts to amides under acidic/basic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, 80°C) .

-

Thermal Decomposition : Degrades above 250°C, releasing HF and HCN gases, necessitating caution in high-temperature applications .

Comparative Reactivity with Analogues

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile is classified under trifluoromethylpyridine derivatives, which are increasingly utilized in the agrochemical industry. Research indicates that over 20 new agrochemicals containing trifluoromethylpyridine have received ISO common names, highlighting their significance in agricultural practices.

Pharmaceutical Applications

This compound exhibits significant biological activity, particularly as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is implicated in pain perception and inflammatory responses, suggesting that this compound could be developed for treating chronic pain conditions.

Table: Comparison of Structural Similarities with Other Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | Structure | Contains a pyrrole ring; may exhibit different biological activities |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | Structure | Lacks thioether functionality; focused on different receptor interactions |

| Amino(trifluoromethyl)picolinonitrile | Structure | Contains an amino group; altered reactivity and potential biological effects |

The unique combination of chlorophenyl thioether and trifluoromethyl functionalities may provide distinct pharmacological properties compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacological potential of this compound:

- Pain Modulation Studies: Research has indicated that compounds similar to this compound can modulate sensory pathways involved in pain and inflammation. Further pharmacological studies are necessary to elucidate its full range of interactions and effects.

- In Vitro Evaluations: Initial evaluations have shown promise in inhibiting cancer cell growth, suggesting potential applications as an anticancer agent .

Wirkmechanismus

The mechanism of action of 3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chlorophenylthio group can form strong interactions with protein active sites, potentially inhibiting enzyme activity or modulating receptor function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-((4-Chlorophenyl)thio)-1-(4-methylphenyl)-1-propanone

- 4-((3-Chlorophenyl)thio)piperidine hydrochloride

Uniqueness

3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile is unique due to the presence of both the trifluoromethyl and chlorophenylthio groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile, with the CAS number 338396-73-9, is a compound of interest in medicinal chemistry and agricultural applications. Its unique structure, incorporating a trifluoromethyl group and a chlorophenyl thioether, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, supported by relevant data tables and findings from various studies.

Molecular Structure

- Molecular Formula : C13H6ClF3N2S

- Molecular Weight : 314.71 g/mol

- CAS Number : 338396-73-9

- MDL Number : MFCD00664071

Structural Representation

The compound features a picolinonitrile core substituted with a trifluoromethyl group and a thioether linkage to a chlorophenyl moiety. This configuration enhances its lipophilicity and potential bioactivity.

Herbicidal Activity

Recent studies have highlighted the herbicidal potential of compounds similar to this compound. Specifically, compounds containing the trifluoromethyl group have shown significant activity against various weed species by inhibiting phytoene desaturase (PDS), an essential enzyme in carotenoid biosynthesis.

Case Study: PDS Inhibition

A related study demonstrated that a compound structurally similar to this compound exhibited:

- Herbicidal efficacy : Effective at concentrations between 375-750 g/ha against six weed species.

- Binding affinity : An affinity constant (K) of 65.9 μM was reported, comparable to established herbicides like diflufenican .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Although specific data on this compound is limited, related thioether compounds have shown promise against various bacterial strains.

Toxicological Profile

Toxicological assessments indicate that the compound is classified as harmful if swallowed, with potential aquatic toxicity. Precautionary measures are recommended when handling this substance due to its hazardous nature .

Summary of Key Studies

The biological activity of this compound is hypothesized to involve interaction with specific enzyme targets like PDS, leading to disruption in metabolic pathways essential for plant growth and development.

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3N2S/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWXYBMYIXCSKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.